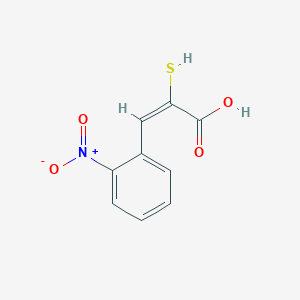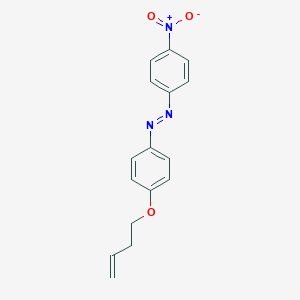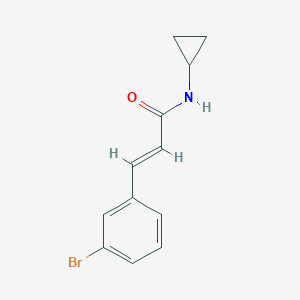![molecular formula C19H26N2O4 B371347 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane CAS No. 329079-54-1](/img/structure/B371347.png)
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane is a chemical compound with the molecular formula C19H26N2O4 It is characterized by the presence of a cyclododecane ring, an oxime group, and a 3-nitrobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane typically involves the reaction of cyclododecanone with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The oxime group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Lithium aluminum hydride, anhydrous ether
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group
Amine derivatives: Formed by the reduction of the oxime group
Substituted benzoyl derivatives: Formed by nucleophilic aromatic substitution
Scientific Research Applications
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized cyclododecane derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit antimicrobial or anticancer activities.
Industry: Utilized in the development of advanced materials. Its unique structure makes it suitable for incorporation into polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclododecane ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane can be compared with other similar compounds, such as:
1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane: Similar structure but with a nitro group at the 4-position of the benzoyl moiety. This positional isomer may exhibit different reactivity and biological activity.
1-{[(3-Nitrobenzoyl)oxy]imino}cyclohexane: Similar functional groups but with a cyclohexane ring instead of a cyclododecane ring. The smaller ring size may affect the compound’s stability and interactions with targets.
1-{[(3-Nitrobenzoyl)oxy]imino}cyclooctane: Another analog with a cyclooctane ring. The intermediate ring size may result in different physical and chemical properties compared to the cyclododecane derivative.
The uniqueness of this compound lies in its combination of a large cyclododecane ring with functional groups that enable diverse chemical reactions and biological interactions.
Properties
IUPAC Name |
(cyclododecylideneamino) 3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-19(16-11-10-14-18(15-16)21(23)24)25-20-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15H,1-9,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXDSKKJJCCBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)


![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)

